molecular formula C21H16ClFN2OS2 B11215348 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11215348
M. Wt: 430.9 g/mol
InChI Key: PRTFSUINUGCAAD-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the 2-Phenylethyl Group: This step typically involves a nucleophilic substitution reaction where the phenylethyl group is introduced.

    Attachment of the 2-Chloro-6-fluorophenylmethylsulfanyl Group: This step involves the reaction of the thieno[3,2-d]pyrimidin-4-one core with 2-chloro-6-fluorobenzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluoroanisole: A related compound with similar structural features.

    2-Chloro-6-fluorophenyl methyl ether: Another compound with a similar core structure.

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to its combination of functional groups and the resulting chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16ClFN2OS2

Molecular Weight

430.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H16ClFN2OS2/c22-16-7-4-8-17(23)15(16)13-28-21-24-18-10-12-27-19(18)20(26)25(21)11-9-14-5-2-1-3-6-14/h1-8,10,12H,9,11,13H2

InChI Key

PRTFSUINUGCAAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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